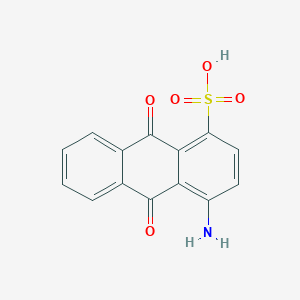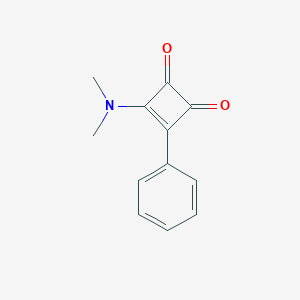
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is a unique organic compound characterized by its cyclobutene ring structure with a dione functionality and a dimethylamino group attached to the third carbon, along with a phenyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield cyclobutene derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclobutene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxy-3-cyclobutene-1,2-dione: A cyclobutene derivative with methoxy groups instead of dimethylamino and phenyl groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups.
Bis(dimethylamino)squaraine: An isomer with two dimethylamino groups and a squaraine structure.
Uniqueness
3-Cyclobutene-1,2-dione, 3-(dimethylamino)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22118-96-3 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-(dimethylamino)-4-phenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-13(2)10-9(11(14)12(10)15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
PENPZDQWPKLNAN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=O)C1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



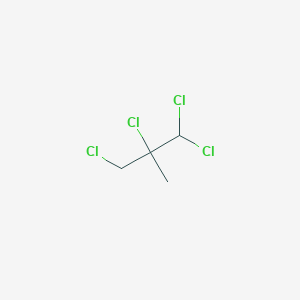
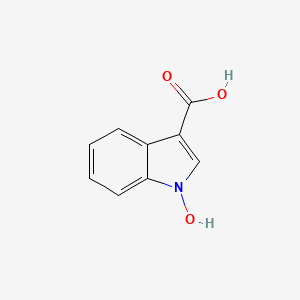

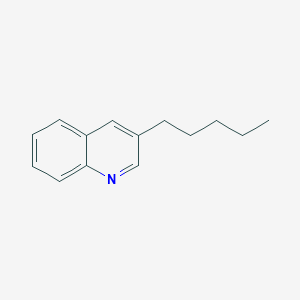
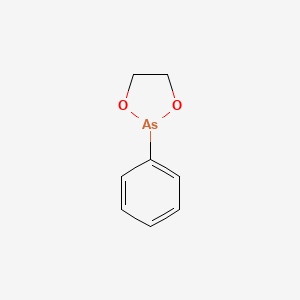
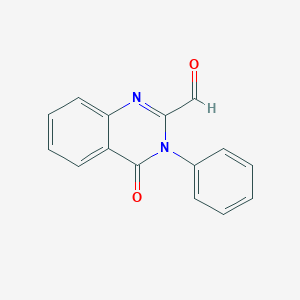
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
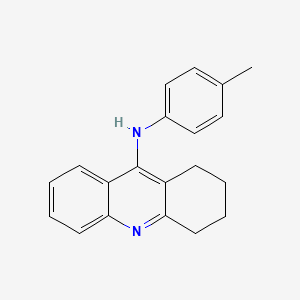
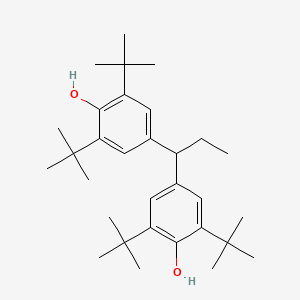
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
